2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOXDEUDJTZJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate amine and a cyanide source. One common method is the Strecker synthesis, which involves the use of ammonium chloride and potassium cyanide in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile has unique properties that make it useful in pharmaceutical and material science applications. The compound is characterized by an amino group and a trifluoromethoxy substituent on a phenyl ring. Its molecular formula is C10H8F3N with a nitrile group attached to a carbon adjacent to the amino group, which contributes to its reactivity and potential biological activity.
Pharmaceutical Applications
- The nitrile and amine functional groups suggests that it can be a scaffold for drug discovery.
- Nitrile groups are able to participate in hydrogen bonding and other interactions with biological targets, while amine groups can be modified to enhance potency and selectivity.
- The trifluoromethoxy group can improve the pharmacokinetic properties of drugs. Specifically, the trifluoromethoxy group enhances lipophilicity, which can improve membrane permeability and bioavailability.
- Derivatives may show potential as antimicrobial agents or in anti-inflammatory applications due to their ability to interact with biological targets.
Material Science
- Aromatic amines and nitriles can be used as building blocks in the synthesis of polymers and other functional materials.
- The combination of these functional groups might be of interest for researchers exploring novel materials with specific electronic or physical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The trifluoromethoxy group distinguishes this compound from analogs with other substituents. Key comparisons include:
- Electron-Withdrawing Effects : The -OCF₃ group in the target compound enhances electrophilicity at the nitrile carbon compared to -CF₃ or -OCH₃ analogs, influencing reactivity in nucleophilic additions .
- Solubility: The amino group improves aqueous solubility relative to non-amino analogs like 2-[4-fluorophenylsulfanyl]acetonitrile (C₈H₆FNS), which lacks polar functional groups .
Biological Activity
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile is a compound of interest due to its unique structural features, which include an amino group, a trifluoromethoxy substituent, and a nitrile group. These functional groups suggest potential biological activities that could be leveraged in drug discovery and development. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N. The presence of the nitrile and amine functional groups allows for diverse interactions with biological targets, enhancing the compound's potential as a pharmacological agent. The trifluoromethoxy group is known to improve lipophilicity, which can enhance membrane permeability and bioavailability of drugs.
Antimicrobial and Anti-inflammatory Potential
Research indicates that compounds structurally similar to this compound exhibit various biological activities. For instance, derivatives have shown promise as antimicrobial agents and in anti-inflammatory applications due to their ability to interact with specific biological targets. The trifluoromethoxy group enhances the compound's properties, making it a candidate for further investigation in these areas.
The mechanism of action for compounds containing nitriles and amines often involves interactions with enzymes or receptors. The nitrile group can participate in hydrogen bonding, while the amino group may enhance binding affinity to target proteins. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .
Case Studies
-
Anticancer Activity
- A study investigated the anticancer activity of various analogs related to this compound. Compounds were tested against several cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Results indicated significant anti-proliferative effects with IC50 values below 1 µM for some analogs .
-
Inhibition Studies
- In vitro assays demonstrated that certain derivatives exhibited potent inhibition of WNT signaling pathways in colorectal cancer cells, indicating their potential as therapeutic agents against this type of cancer . The inhibition potency was measured using luciferase reporter assays, yielding IC50 values as low as 5 nM for some compounds.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-trifluoromethylphenol | Amino group on a phenol ring | Exhibits antioxidant properties |
| 2-Amino-4-(trifluoromethyl)pyridine | Pyridine ring instead of phenyl | Potential use in neuropharmacology |
| 2-Amino-1-(trifluoromethyl)-1H-indole | Indole structure | Known for anti-cancer activity |
| 3-Amino-5-trifluoromethylbenzoic acid | Carboxylic acid functionality | Used in drug design for anti-inflammatory agents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using acetonitrile derivatives. For example, acetonitrile can act as a solvent and reactant in coupling reactions with trifluoromethoxy-substituted aryl halides. Potassium phosphate and N,N-diisopropylethylamine (DIEA) are often used to deprotonate intermediates, as seen in similar trifluoromethoxy-phenyl compound syntheses . Purification typically employs flash column chromatography with gradients optimized for polar nitrile groups.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to verify substitution patterns and amine proton environments.
- Single-crystal X-ray diffraction for unambiguous structural confirmation, utilizing programs like SHELXL for refinement .
- HPLC with UV detection (λ = 210–230 nm) to assess purity, using acetonitrile/water mobile phases .
Q. What solvent systems are optimal for solubility and reactivity studies?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited solubility in water. For kinetic studies, acetonitrile is preferred due to its low nucleophilicity and compatibility with trifluoromethoxy groups . Solubility can be enhanced via sonication (30–60 min) or by adding catalytic ammonium salts.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : High-resolution X-ray crystallography (λ = 0.710–0.920 Å) paired with SHELXL refinement can clarify bond angles and torsional strain in the trifluoromethoxy-phenyl and acetonitrile moieties . For disordered regions (common in flexible CF₃O groups), apply restraints to thermal parameters and validate against DFT-optimized geometries .
Q. What strategies mitigate contradictions between experimental and computational data?
- Methodological Answer : Discrepancies in amine group basicity or nitrile reactivity often arise from solvent effects or implicit solvation models in DFT. Address this by:
- Using explicit solvent molecules in computational models.
- Comparing experimental pKa values (via potentiometric titration) with COSMO-RS predictions.
- Cross-validating NMR chemical shifts with GIAO-DFT calculations .
Q. How to optimize reaction conditions for derivatives with improved bioactivity?
- Methodological Answer : Employ DoE (Design of Experiments) to screen:
- Catalysts : Pd(II) complexes (e.g., Li's palladium catalyst in acetonitrile ) for cross-couplings.
- Temperatures : 60–100°C for aryl-cyano bond formation.
- Additives : Silver salts to stabilize intermediates in trifluoromethoxy-group functionalization . Monitor progress via in situ IR spectroscopy for nitrile absorption bands (~2250 cm⁻¹).
Q. What analytical approaches detect decomposition products under thermal stress?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with GC-MS:
- Heat samples at 5°C/min under nitrogen.
- Trap volatile byproducts (e.g., HF, CO) and analyze via MS fragmentation patterns.
- For non-volatile residues, apply MALDI-TOF to identify oligomerization products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
